2-[(3-Pyridinylmethylene)amino]benzamide
Description
2-[(3-Pyridinylmethylene)amino]benzamide is a benzamide derivative featuring a Schiff base (imine) linkage between the 2-amino group of benzamide and 3-pyridinecarboxaldehyde. This structure combines a planar aromatic benzamide core with a pyridine ring, conferring unique electronic and coordination properties. Though direct synthetic details are unavailable in the provided evidence, analogous compounds (e.g., ) suggest possible routes such as condensation reactions under acidic or anhydrous conditions . Applications could span catalysis (via metal coordination) or medicinal chemistry (e.g., kinase inhibition), inferred from structurally related benzamide derivatives in .
Properties
Molecular Formula |
C13H11N3O |
|---|---|
Molecular Weight |
225.25g/mol |
IUPAC Name |
2-(pyridin-3-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C13H11N3O/c14-13(17)11-5-1-2-6-12(11)16-9-10-4-3-7-15-8-10/h1-9H,(H2,14,17) |
InChI Key |
CNVVEQXWXFDLRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)N=CC2=CN=CC=C2 |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N=CC2=CN=CC=C2 |
solubility |
33.8 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Functional Group Diversity
The target compound’s 3-pyridinylmethylene amino group distinguishes it from analogs with alternative substituents:
Key Observations:
- Pyridine vs. Thiophene/Isoxazole : The pyridine ring in the target compound offers a nitrogen lone pair for metal coordination or hydrogen bonding, unlike sulfur-containing thiophene (Compound 15) or isoxazole (Compound 20). This may enhance catalytic utility or target specificity in biological systems .
- Imine vs. Thioether : The imine group in the target compound is more reactive (e.g., prone to hydrolysis) compared to stable thioether linkages in ’s analogs. This reactivity could be leveraged in dynamic covalent chemistry or prodrug designs .
Physicochemical Properties
- Stability : The imine group may render the target compound less stable under acidic or humid conditions than ’s thioether-based analogs.
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